Product packaging for (3-Methylisoquinolin-8-yl)methanamine(Cat. No.:CAS No. 1416713-34-2)

(3-Methylisoquinolin-8-yl)methanamine

Cat. No.: B6316324
CAS No.: 1416713-34-2
M. Wt: 172.23 g/mol
InChI Key: NKGDQHUSJNBSAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Preamble on the Significance of Isoquinoline (B145761) Alkaloids and their Synthetic Analogs in Chemical Sciences

Isoquinoline alkaloids represent a large and structurally diverse family of natural products, many of which exhibit significant physiological effects. buyersguidechem.comnih.gov Compounds such as morphine, codeine, and papaverine (B1678415) are well-known examples that have been utilized in medicine for centuries. pharmaguideline.com The therapeutic potential of these natural products has inspired chemists to design and synthesize a vast array of synthetic analogs. These efforts aim to replicate or enhance the biological activities of the natural compounds, improve their pharmacokinetic profiles, and explore new therapeutic applications. nih.gov The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets.

Contextualization within Nitrogen-Containing Heterocyclic Chemistry Research

Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry and are integral to a wide range of pharmaceuticals, agrochemicals, and functional materials. The presence of a nitrogen atom within a heterocyclic ring system imparts unique chemical properties, including basicity and the ability to participate in hydrogen bonding, which are crucial for biological interactions. Research in this area is highly active, with continuous efforts to develop novel synthetic methodologies and to explore the structure-activity relationships of new heterocyclic compounds. nih.gov

Structural Elucidation and Positional Isomerism in Isoquinoline-Methanamine Derivatives

(3-Methylisoquinolin-8-yl)methanamine is a derivative of isoquinoline, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. The structure of this specific compound is characterized by a methyl group at the 3-position and a methanamine (-CH₂NH₂) group at the 8-position of the isoquinoline core.

The placement of these substituents significantly influences the molecule's properties. Positional isomerism, where the substituents are located at different positions on the isoquinoline ring, leads to distinct chemical entities with potentially different physical, chemical, and biological properties. For instance, isomers such as (6-Methylisoquinolin-5-yl)methanamine and (3-Methylisoquinolin-8-yl)methanol would be expected to exhibit different reactivity and biological activities due to the altered electronic and steric environment around the functional groups. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B6316324 (3-Methylisoquinolin-8-yl)methanamine CAS No. 1416713-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylisoquinolin-8-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-5-9-3-2-4-10(6-12)11(9)7-13-8/h2-5,7H,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGDQHUSJNBSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C(=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical Properties and Data

Detailed experimental data for (3-Methylisoquinolin-8-yl)methanamine is not extensively documented in publicly available literature. However, some fundamental properties can be reported based on information from chemical suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1416713-34-2 bldpharm.com
Molecular Formula C₁₁H₁₂N₂ amadischem.com
Molecular Weight 172.23 g/mol amadischem.com
Physical State Not reportedN/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Not reportedN/A

Synthesis and Manufacturing Routes

While a specific, detailed synthesis of (3-Methylisoquinolin-8-yl)methanamine is not described in peer-reviewed journals, potential synthetic strategies can be inferred from the synthesis of analogous compounds.

A plausible approach would involve the construction of the 3-methylisoquinoline (B74773) core followed by the introduction of the methanamine group at the 8-position. Established methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski or Pictet-Spengler reactions, could be adapted to produce a precursor with a suitable functional group at the 8-position. pharmaguideline.com

For the introduction of the aminomethyl group, a common strategy is the reduction of a nitrile or an amide. For example, if a precursor such as 3-methylisoquinoline-8-carbonitrile (B6314066) or 3-methylisoquinoline-8-carboxamide could be synthesized, its reduction would yield the target compound.

Another potential route is the Mannich reaction, which is widely used for the aminomethylation of activated aromatic rings. mdpi.combohrium.comnih.gov This would involve reacting 3-methylisoquinoline with formaldehyde (B43269) and ammonia (B1221849) or a suitable ammonia equivalent. However, the success of this reaction would depend on the reactivity of the 8-position of the 3-methylisoquinoline ring system.

Spectroscopic and Analytical Data

Specific spectroscopic data for (3-Methylisoquinolin-8-yl)methanamine are not publicly available. However, the expected spectral characteristics can be predicted based on its structure.

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the isoquinoline (B145761) ring, a singlet for the methyl group, a singlet for the methylene (B1212753) protons of the methanamine group, and a broad singlet for the amine protons.

¹³C NMR: The carbon NMR spectrum would display signals for the eleven carbon atoms in the molecule, including the aromatic carbons, the methyl carbon, and the methylene carbon.

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (172.23 g/mol ). amadischem.com Fragmentation patterns would likely involve the loss of the amine group or the methyl group.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C and C=N stretching of the isoquinoline ring.

Reactivity and Chemical Behavior

The chemical behavior of (3-Methylisoquinolin-8-yl)methanamine is dictated by the isoquinoline (B145761) ring system and the primary amine functional group.

Basicity and Protonation: The primary amine group is basic and will readily undergo protonation in the presence of acids to form the corresponding ammonium (B1175870) salt. The nitrogen atom in the isoquinoline ring is also basic, although its basicity is generally lower than that of the aliphatic amine.

N-Acylation and N-Alkylation: The primary amine can be expected to react with acylating and alkylating agents to form the corresponding amides and secondary or tertiary amines, respectively. These reactions are standard transformations for primary amines and would allow for the further derivatization of the molecule.

Reactivity of the Isoquinoline Ring: The reactivity of the isoquinoline ring towards electrophilic substitution is influenced by the existing substituents. The methyl group is an activating group, while the protonated aminomethyl group would be deactivating. The reactivity of methylisoquinolines has been explored in various contexts, suggesting that the ring can participate in a range of chemical transformations. tandfonline.comscirp.orgscirp.orgresearchgate.net

Q & A

Q. What are the recommended synthetic pathways for (3-Methylisoquinolin-8-yl)methanamine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves bromination or functionalization of isoquinoline derivatives followed by reductive amination. For example, bromination at the 8-position of 3-methylisoquinoline using NBS (N-bromosuccinimide) under UV light, followed by substitution with a nitrile group and subsequent reduction to yield the methanamine moiety . Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature (60–80°C for controlled reactivity), and catalyst selection (e.g., Pd/C for hydrogenation). Reaction progress should be monitored via TLC or LC-MS to minimize byproducts.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC/GC-MS : To assess purity (>95% threshold) and detect residual solvents.
  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., methyl group at C3 and methanamine at C8) via chemical shifts (e.g., δ 2.5 ppm for CH₃ and δ 3.8 ppm for -CH₂NH₂) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for structurally related quinoline derivatives .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Solubility can be determined via shake-flask experiments in solvents like water, DMSO, or ethanol. For example, methylamine derivatives show increased solubility in acidic buffers (pH < 4) due to protonation of the amine group . Stability studies should include accelerated degradation tests (40–60°C, 75% humidity) monitored by HPLC. Amine oxidation can be mitigated using antioxidants like BHT (butylated hydroxytoluene) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Methodological Answer :
  • Derivatization : Introduce substituents (e.g., halogens, alkyl groups) at C1, C4, or the methanamine chain to modulate lipophilicity and target binding .
  • In vitro assays : Test against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR (surface plasmon resonance). For example, quinoline-based amines often inhibit cytochrome P450 isoforms .
  • Computational modeling : Perform docking studies with AutoDock Vina to predict binding affinities to receptors like 5-HT₃ or NMDA .

Q. What experimental strategies resolve contradictions in reported biological data for this compound analogs?

  • Methodological Answer :
  • Standardize assays : Control variables such as cell line passage number, serum concentration, and incubation time to reduce variability .
  • Orthogonal validation : Confirm cytotoxicity (e.g., MTT vs. ATP-luminescence assays) and receptor binding (e.g., radioligand vs. functional cAMP assays) .
  • Meta-analysis : Compare datasets across studies, adjusting for batch effects using tools like ComBat or PCA (principal component analysis) .

Q. How can regioselective modifications of the isoquinoline core be achieved to enhance compound specificity?

  • Methodological Answer :
  • Directed C-H activation : Use palladium catalysts with directing groups (e.g., pyridine, amides) to functionalize C5 or C7 positions selectively .
  • Protecting group strategies : Temporarily block the methanamine group with Boc (tert-butoxycarbonyl) during halogenation or cross-coupling reactions .
  • Microwave-assisted synthesis : Enhance reaction efficiency and regioselectivity (e.g., 100°C, 30 min) for challenging substitutions .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and absorb liquids with vermiculite .
  • Waste disposal : Segregate halogenated waste (e.g., brominated byproducts) for incineration .

Q. How can computational tools predict the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • MD simulations : Run GROMACS simulations to assess blood-brain barrier penetration or plasma protein binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.